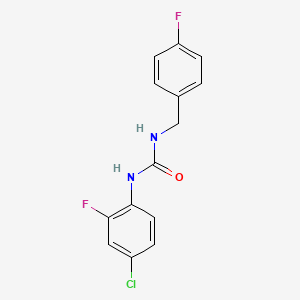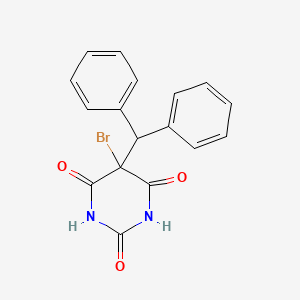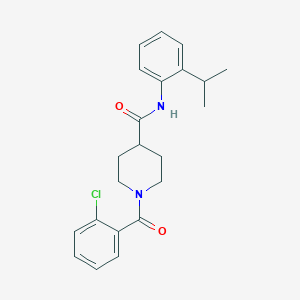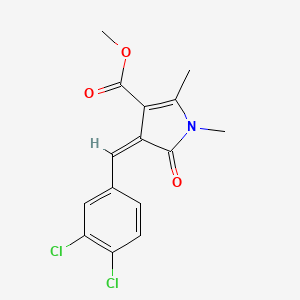![molecular formula C24H30N2O5S2 B4677654 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
1-Butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as BMD, is a synthetic compound that belongs to the family of diazabicyclooctanes. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This leads to increased neurotransmission and can result in improved cognitive function. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has also been found to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects
1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has also been found to have antiviral properties, particularly against the influenza virus. In addition, 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its potency. It has been shown to exhibit strong biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is its toxicity. It has been found to be toxic to certain cell types, and its use in vivo may be limited by its potential side effects.
Orientations Futures
There are several potential future directions for the research on 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the development of new antibiotics. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been found to have antibacterial and antifungal properties, and further research may lead to the development of new drugs to combat antibiotic-resistant bacteria. Another area of interest is the development of new anticancer drugs. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the potential use of 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one in the treatment of neurological disorders, such as Alzheimer's disease, is an area of active research. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been found to inhibit acetylcholinesterase, a key enzyme involved in the progression of Alzheimer's disease, and further research may lead to the development of new drugs to treat this debilitating condition.
Applications De Recherche Scientifique
1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Propriétés
IUPAC Name |
3,7-bis(benzenesulfonyl)-1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-3-4-15-24-18-25(32(28,29)20-11-7-5-8-12-20)16-23(2,22(24)27)17-26(19-24)33(30,31)21-13-9-6-10-14-21/h5-14H,3-4,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDKILAEEOJKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Bis(benzenesulfonyl)-1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4677573.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)

![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)

![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)



![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)

![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)

![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)